molecular formula C15H22N4O4S B14951262 Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate

Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B14951262
M. Wt: 354.4 g/mol
InChI Key: RJAPPPJWKAGHIZ-UHFFFAOYSA-N
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Description

METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors.

    Introduction of the Carbamoyl Group: This step often involves the reaction of the thiophene derivative with a carbamoyl chloride under basic conditions.

    Attachment of the Piperazine Moiety: This is typically done through a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate leaving group on the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The unique structure of this compound makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-NAPHTHALEN-1-YLMETHYL)PIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
  • METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern on the thiophene ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N4O4S

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 5-carbamoyl-4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C15H22N4O4S/c1-9-11(15(22)23-3)14(24-12(9)13(16)21)17-10(20)8-19-6-4-18(2)5-7-19/h4-8H2,1-3H3,(H2,16,21)(H,17,20)

InChI Key

RJAPPPJWKAGHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C)C(=O)N

Origin of Product

United States

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